2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-ethylimidazole with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism by which 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde exerts its effects often involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Pyridyl)imidazole: Another related compound with a pyridine ring.
Uniqueness
2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of both an imidazole and a pyrimidine ring, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H10N4O |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(2-ethylimidazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-2-9-11-3-4-14(9)10-12-5-8(7-15)6-13-10/h3-7H,2H2,1H3 |
InChI Key |
FQIXDYRFJNGXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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